6-propyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
6-propyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-5-7-23-8-6-18-16(11-23)19(24)22-20(21-18)25-12-17-14(3)9-13(2)10-15(17)4/h9-10H,5-8,11-12H2,1-4H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVVESYXEQBIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-propyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-propyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
- Pyrido[4,3-d]pyrimidines have been investigated for their ability to inhibit various cancer cell lines. The presence of the sulfanyl group in this compound may enhance its interaction with biological targets involved in tumor growth and metastasis. Research has shown that similar compounds can act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor development .
Enzyme Inhibition
- Compounds in this class show promise as enzyme inhibitors. For instance, they may target kinases involved in cellular signaling pathways that regulate cell proliferation and survival. The specific structure of 6-propyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one suggests potential for selective inhibition of certain kinases based on its substituents and overall molecular geometry.
Antimicrobial Properties
Research indicates that derivatives of pyrido[4,3-d]pyrimidines have exhibited antimicrobial activity against various pathogens. The incorporation of a sulfanyl group may enhance the lipophilicity of the compound, allowing better penetration into bacterial membranes. Studies have shown that similar compounds can exhibit varying degrees of antibacterial and antifungal activities depending on their structural modifications .
Drug Development
Lead Compound for Further Modifications
- The unique structure of 6-propyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one serves as a lead compound for the development of new pharmacological agents. Its ability to be modified at various positions allows for the synthesis of analogs with enhanced biological activity or reduced toxicity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | VEGFR-2 Inhibition | Demonstrated that pyrido[4,3-d]pyrimidines can inhibit VEGFR-2 effectively and reduce tumor growth in vitro. |
| Study 2 | Antimicrobial Activity | Investigated the antimicrobial properties of pyrimidine derivatives; found significant activity against Gram-positive bacteria. |
| Study 3 | Drug Development | Highlighted the potential for structural modifications to improve efficacy against specific targets in cancer therapy. |
Mechanism of Action
The mechanism of action of 6-propyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Biological Activity
The compound 6-propyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : 6-propyl-2-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
- Molecular Formula : C19H24N2OS
- Molecular Weight : 332.47 g/mol
The presence of the pyrido[4,3-d]pyrimidine core suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. It primarily affects the MAPK signaling pathway, which is crucial for cell growth and differentiation.
- Case Study : In a study involving acute biphenotypic leukemia MV4-11 cells, the compound demonstrated an IC50 value of approximately 0.5 µM after 48 hours of treatment. This effect was associated with downregulation of phospho-ERK1/2 levels as measured by Western blot analysis .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens:
- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL across different strains.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
In addition to its anticancer and antimicrobial activities, the compound acts as an inhibitor of specific enzymes:
- Target Enzymes : It has been identified as an inhibitor of kinases involved in cancer progression. For example, it inhibits MEK1/2 kinases effectively at concentrations below 1 µM .
Data Table: Biological Activities Overview
| Biological Activity | Target/Effect | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | MV4-11 cells | ~0.5 µM | |
| Antimicrobial | Various bacteria | 32 - 128 µg/mL | |
| Enzyme Inhibition | MEK1/2 kinases | <1 µM |
Research Findings
A variety of studies have explored the biological activities of this compound:
- Antiproliferative Effects : Research indicates that the compound can significantly reduce tumor growth in vivo models when administered at therapeutic doses .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, the compound enhances the efficacy of treatments against resistant cancer cell lines .
- Toxicological Studies : Preliminary toxicological assessments suggest a favorable safety profile at therapeutic doses; however, further studies are needed to fully elucidate its safety in long-term use.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Solubility
- Position 2 Substituents : The mesityl-methylsulfanyl group in the target compound contributes significantly to lipophilicity (logP ~4.5 estimated), which may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, analogs with polar groups (e.g., methanesulfonylphenyl in or carboxylate esters ) exhibit improved solubility due to hydrogen-bonding or ionizable moieties.
- Position 6 Substituents : The propyl chain in the target compound provides moderate metabolic stability compared to shorter chains (methyl, ethyl) or aromatic groups (benzyl). Ethyl and benzyl substituents in analogs balance lipophilicity and steric effects for kinase inhibition.
Pharmacological Relevance
- Kinase Inhibition: Analogs such as 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-pyrido[2,3-d]pyrimidin-7-one (compound 58 in ) demonstrate CDK2 inhibitory activity, suggesting that the pyridopyrimidinone core is critical for binding to ATP pockets. The mesityl group in the target compound may sterically hinder off-target interactions, improving selectivity .
- Synthetic Accessibility : The benzylsulfanyl analog is synthesized via nucleophilic substitution (NaOH/DMSO), a pathway likely applicable to the target compound. tert-Butyl carboxylate derivatives require multi-step routes, reflecting higher complexity.
Purity and Analytical Data
- Purity levels for pyridopyrimidinone analogs commonly exceed 95% (e.g., ), achieved via recrystallization or chromatography. The target compound’s purity would depend on optimized purification steps, given its bulky substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
